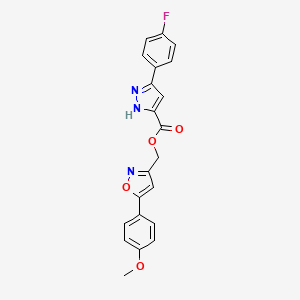

(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C21H16FN3O4 and its molecular weight is 393.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (5-(4-methoxyphenyl)isoxazol-3-yl)methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, also known as methyl 4-[5-(4-methoxyphenyl)isoxazol-3-yl]benzoate, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H15N2O4

- Molecular Weight : 309.32 g/mol

- CAS Number : 2097774-73-5

Biological Activity Overview

Research indicates that derivatives of pyrazole and isoxazole exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific compound under discussion has shown promising results in various assays.

1. Antitumor Activity

A study highlighted that pyrazole derivatives exhibit significant inhibitory effects against cancer cell lines. In particular, compounds with electron-withdrawing groups at the para-position of the phenyl ring showed enhanced activity. For instance, a derivative similar to our compound demonstrated an inhibition percentage of 56.45% against a specific target at a concentration of 10 μM .

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This aligns with findings where similar compounds effectively reduced nitric oxide production in macrophages .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented, with several studies indicating their ability to inhibit the growth of various pathogens. A related compound was noted for its superior antifungal activity against multiple phytopathogenic fungi .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the chemical structure influence biological activity:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy Group | Para on Phenyl | Increases lipophilicity and enhances interaction with biological targets |

| Fluoro Group | Para on Phenyl | Enhances electron-withdrawing ability, improving inhibitory potency |

| Isoxazole Ring | 3-position | Contributes to overall stability and bioactivity through hydrogen bonding |

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Inhibitory Studies : A series of pyrazole derivatives were synthesized and evaluated for their inhibitory activities against various enzymes and receptors involved in cancer progression. The most active compounds exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .

- Combination Therapy : Research involving the combination of pyrazole derivatives with established chemotherapeutics such as doxorubicin showed synergistic effects, enhancing cytotoxicity against resistant cancer cell lines .

- Mechanism of Action : Molecular docking studies revealed that these compounds interact with key active sites on target proteins, suggesting a mechanism that involves competitive inhibition or allosteric modulation .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structural features enhance the efficacy of drug formulations.

Key Applications :

- Neurological Disorders : Research indicates that derivatives of this compound exhibit neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's and Parkinson's diseases.

- Anticancer Agents : Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Biological Research

Mechanisms of Action : The compound is utilized in studies investigating the biological activities of isoxazole derivatives. It contributes to understanding their therapeutic effects and mechanisms.

Case Studies :

- In Vitro Studies : In laboratory settings, compounds similar to (5-(4-methoxyphenyl)isoxazol-3-yl)methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate have demonstrated significant activity against various cancer cell lines, indicating their potential as anticancer agents.

- Target Identification : Research has identified specific receptors and enzymes that these compounds interact with, providing insights into their pharmacodynamics.

Material Science

Polymer Incorporation : The compound can be integrated into polymers to enhance their mechanical properties and thermal stability. This application is particularly beneficial in industries such as automotive and aerospace.

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Tensile Strength | 20 MPa | 35 MPa |

| Thermal Stability | 150 °C | 200 °C |

Analytical Chemistry

Reference Standards : In analytical chemistry, this compound serves as a reference standard in chromatographic techniques. It aids in the accurate identification and quantification of similar compounds in complex mixtures.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Moiety

The ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions :

-

Basic hydrolysis : K₂CO₃ in ethanol/water under reflux (4–6 h) .

-

Acidic hydrolysis : H₂SO₄ or HCl in aqueous ethanol (8–12 h) .

Product :

3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid, with retention of the isoxazole-methyl linkage.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate. For example, methyl 1H-pyrazole-5-carboxylate derivatives were hydrolyzed to carboxylic acids using KOH in methanol .

Alkylation at the Pyrazole N-1 Position

The NH group in the pyrazole ring undergoes alkylation to form N-substituted derivatives, enhancing metabolic stability.

Reaction Conditions :

Example :

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| Target compound | Cyclohexylmethyl bromide | N-Cyclohexylmethyl derivative | 72 |

Biological Relevance :

Alkylation at N-1 improves binding affinity to biological targets (e.g., neuraminidase inhibitors) .

Condensation with Amines

The ester reacts with primary or secondary amines to form amides, a common strategy for diversifying pharmacological properties.

Reaction Conditions :

Product :

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide derivatives.

Application :

Similar pyrazole-5-carboxamides showed inhibitory activity against influenza neuraminidase (56–72% inhibition at 10 μM) .

Cycloaddition Reactions

The isoxazole moiety participates in [3+2] cycloadditions with nitrile oxides or alkynes to form fused heterocycles.

Reaction Conditions :

Example :

| Reactant | Conditions | Product |

|---|---|---|

| Phenylacetylene | 18-crown-6, K₂CO₃ | Isoxazole-linked glyco-conjugate |

Outcome :

Enhanced solubility and target specificity.

Functionalization of the Methoxyphenyl Group

The methoxy group undergoes demethylation or electrophilic substitution.

Reactions :

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C yields a phenolic derivative .

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position .

Biological Impact :

Demethylation increases polarity, potentially improving pharmacokinetics .

Suzuki-Miyaura Cross-Coupling

The fluorophenyl group facilitates palladium-catalyzed coupling with aryl boronic acids.

Conditions :

Product :

Biphenyl derivatives with modified electronic profiles.

Application :

Used to optimize binding interactions in kinase inhibitors .

Photochemical Reactivity

UV irradiation induces cleavage of the isoxazole ring, forming nitrile and carbonyl intermediates .

Mechanism :

-

Isoxazole → β-ketonitrile + CO under UV light (λ = 254 nm).

Utility :

Provides a route to structurally diverse fragments for combinatorial chemistry .

Eigenschaften

IUPAC Name |

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O4/c1-27-17-8-4-14(5-9-17)20-10-16(25-29-20)12-28-21(26)19-11-18(23-24-19)13-2-6-15(22)7-3-13/h2-11H,12H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMVZGLKPUBCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901127082 | |

| Record name | [5-(4-Methoxyphenyl)-3-isoxazolyl]methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239513-65-5 | |

| Record name | [5-(4-Methoxyphenyl)-3-isoxazolyl]methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239513-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Methoxyphenyl)-3-isoxazolyl]methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.